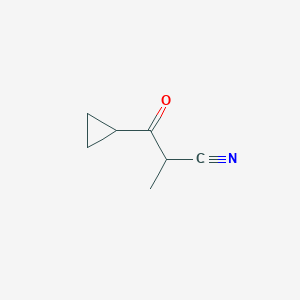

3-Cyclopropyl-2-methyl-3-oxopropanenitrile

Description

Significance of β-Ketonitriles as Versatile Synthetic Intermediates and Building Blocks

β-Ketonitriles, also known as α-cyano ketones, are highly valuable intermediates in organic chemistry, prized for their dual functionality which allows for a wide array of chemical transformations. nih.govbohrium.com Their utility stems from the presence of a reactive ketone and a nitrile group, making them precursors for a diverse range of compounds, particularly heterocyclic structures that form the core of many pharmaceuticals. nih.govrsc.orgnih.gov

These compounds serve as foundational building blocks for synthesizing biologically active scaffolds such as chromenes, quinolines, pyridines, pyrimidines, and pyrazoles. rsc.orgnih.gov The methodologies for these syntheses are varied and include cascade, domino, and sequential reactions, often facilitated by different catalysts. rsc.orgnih.gov For instance, the condensation of a β-ketonitrile like benzoylacetonitrile (B15868) with aldehydes or ketones is a key step in the Hantzsch pyridine (B92270) synthesis. rsc.org Similarly, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with urea (B33335) or thiourea (B124793) can produce pyrimidines. rsc.org

The versatility of β-ketonitriles is further demonstrated by their application in multicomponent reactions, such as the Biginelli reaction, to produce 5-cyano substituted dihydropyrimidinones. ias.ac.in They are also used as intermediates in the synthesis of antiparasitic drugs, where they serve as precursors to diaminopyrimidines. Various synthetic methods have been developed to access β-ketonitriles, including the acylation of nitrile anions with esters or amides and the electrophilic cyanation of ketone enolates. nih.govbohrium.comthieme-connect.comrsc.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from β-Ketonitrile Precursors

| Precursor | Reagent(s) | Resulting Heterocycle |

| β-Ketonitrile | Aldehydes, Ketones | Pyridines, Dihydropyridines rsc.org |

| β-Ketonitrile | Hydrazine Derivatives | Pyrazoles rsc.org |

| β-Ketonitrile | Urea, Thiourea | Pyrimidines rsc.org |

| β-Ketonitrile | Aldehydes, Urea | Dihydropyrimidinones ias.ac.in |

| β-Ketonitrile | Ketones (with Polyphosphoric Acid) | 2-Pyridones acs.org |

Conformational and Steric Implications of the Cyclopropyl (B3062369) Group in Molecular Design

The cyclopropyl group is a small, highly strained ring system that imparts profound and unique effects on molecular structure and properties, making it a valuable component in medicinal chemistry and molecular design. scientificupdate.commarquette.edu Its incorporation into a molecule introduces significant conformational rigidity and alters the electronic nature of adjacent bonds. iris-biotech.demarquette.edu

Key structural features of the cyclopropane (B1198618) ring include the coplanarity of its three carbon atoms, relatively short C-C bonds (approx. 1.51 Å) with enhanced π-character, and shorter, stronger C-H bonds compared to those in standard alkanes. nih.gov This inherent ring strain and unique bonding arrangement contribute to several advantageous properties. hyphadiscovery.com The cyclopropyl group can act as a rigid linker or an isosteric replacement for an alkene, fixing the configuration of adjacent substituents and enabling detailed structure-activity relationship studies. iris-biotech.descientificupdate.com

From a steric perspective, the cyclopropyl group introduces a defined conformational constraint that can help position other functional groups within a targeted binding pocket, potentially leading to a more entropically favorable binding to a receptor. iris-biotech.denih.gov This steric influence can be significant; for example, a spirocyclopropane adjacent to a six-membered ring can alter the conformational preference of substituents, causing even bulky groups like tert-butyl to favor an axial position. rsc.org This effect is largely attributed to changes in steric strain, where the constrained geometry of the cyclopropane ring increases steric interactions with equatorial substituents. rsc.org

Furthermore, the cyclopropyl moiety often enhances metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com This is due to the higher C-H bond dissociation energy in the cyclopropyl ring. hyphadiscovery.com Its integration can also modulate properties such as lipophilicity, pKa, and plasma clearance, helping to overcome common roadblocks in drug discovery like off-target effects and poor brain permeability. iris-biotech.denih.gov

Table 2: Properties of the Cyclopropyl Group and Their Implications in Molecular Design

| Property | Description | Implication(s) in Molecular Design |

| Rigidity/Conformational Constraint | The three-membered ring structure is rigid and restricts bond rotation. iris-biotech.demarquette.edu | Fixes the spatial orientation of substituents; useful for structure-activity relationship (SAR) studies; can enhance binding to target receptors. iris-biotech.denih.gov |

| Unique Bonding | Short C-C bonds with high p-character; short, strong C-H bonds. nih.gov | Influences electronic properties; can act as an alkene isostere. scientificupdate.com |

| Steric Influence | Creates a defined, rigid steric field that can alter conformational equilibria of adjacent groups. rsc.orgresearchgate.net | Can be used to control stereochemistry and molecular shape; may enhance potency by optimizing fit in a binding pocket. iris-biotech.dersc.org |

| Metabolic Stability | Increased C-H bond strength reduces susceptibility to CYP450-mediated oxidation. hyphadiscovery.com | Can increase the half-life of a drug and reduce the formation of certain metabolites. iris-biotech.dehyphadiscovery.com |

| Modulation of Physicochemical Properties | Can alter lipophilicity (clogP), basicity (pKa), and permeability. iris-biotech.denih.gov | Allows for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov |

Positioning of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile within the Landscape of Functionalized Nitriles

The compound this compound occupies a strategic position within the vast family of functionalized nitriles. Nitriles are prized in organic synthesis for their stability and the ability of the cyano group to be converted into a wide range of other functional groups, including amines, amides, carboxylic acids, and ketones. nih.govnih.govresearchgate.netresearchgate.net This specific molecule integrates the reactivity of the β-ketonitrile scaffold with the unique stereoelectronic contributions of both a cyclopropyl group and an α-methyl substituent.

The presence of the cyclopropyl ketone moiety anchors the molecule firmly within the class of building blocks used in medicinal chemistry. As discussed, the cyclopropyl group offers a predictable conformational bias and enhanced metabolic stability. nih.govhyphadiscovery.com Its interaction with the adjacent ketone is also significant; the 3e' orbitals of the cyclopropane can interact with the π-system of the carbonyl group, influencing the molecule's electronic properties and reactivity. nih.gov

The α-methyl group adds another layer of complexity and utility. Its presence at the carbon between the nitrile and carbonyl groups creates a chiral center, opening avenues for asymmetric synthesis and the creation of enantiomerically pure downstream products. Furthermore, this methylation blocks a potentially reactive acidic site, which can direct subsequent reactions, such as enolate formation, to other positions or prevent undesired side reactions like self-condensation. The steric bulk of the methyl group can also influence the stereochemical outcome of reactions at the adjacent carbonyl center.

Therefore, this compound is not merely a functionalized nitrile but a highly specialized synthetic intermediate. It is designed to introduce a cyclopropyl ketone fragment along with a nitrile (or a derivative thereof) and a specific stereocenter in a single step. Its structure suggests potential applications in constructing complex, rigidified molecules with controlled stereochemistry, making it a valuable tool for medicinal chemists and synthetic organic chemists exploring novel chemical space.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5(4-8)7(9)6-2-3-6/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMXCJPNJWRQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274066 | |

| Record name | α-Methyl-β-oxocyclopropanepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094430-44-0 | |

| Record name | α-Methyl-β-oxocyclopropanepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094430-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-β-oxocyclopropanepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-2-methyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 2 Methyl 3 Oxopropanenitrile

Reactivity Profiles of the Nitrile and Ketone Functionalities

The ketone and nitrile groups in 3-Cyclopropyl-2-methyl-3-oxopropanenitrile are the primary sites for nucleophilic attack and other carbonyl-based reactions. The ketone, a cyclopropyl (B3062369) ketone, exhibits typical reactivity towards nucleophiles, though this can be modulated by the electronic properties of the cyclopropyl group. nih.govacs.org The adjacent nitrile group, being electron-withdrawing, enhances the electrophilicity of the ketone's carbonyl carbon.

Nucleophilic addition to the carbonyl group is a fundamental reaction. wikipedia.org For instance, organometallic reagents like Grignard or organolithium compounds can add to the ketone to form tertiary alcohols. Similarly, reduction of the ketone with agents such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

The nitrile group can also undergo transformations. For example, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the nitrile group, typically with strong reducing agents like lithium aluminum hydride, would lead to a primary amine.

The close proximity of the ketone and nitrile groups in this β-ketonitrile structure also allows for unique reactivity. These compounds are versatile intermediates in the synthesis of various heterocyclic compounds. nih.govingentaconnect.com

Reactions at the α-Chiral Center and Enolization Processes

The carbon atom situated between the carbonyl and nitrile groups (the α-carbon) is a chiral center and is acidic due to the electron-withdrawing effects of both adjacent functional groups. This acidity facilitates the formation of a resonance-stabilized enolate anion under basic conditions. libretexts.org

The formation of the enolate is a crucial aspect of the molecule's reactivity. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom of the enolate. libretexts.org Alkylation, for example, would typically occur at the α-carbon, introducing a new substituent.

The process of enolization, the conversion of the keto form to its enol tautomer, is often catalyzed by either acid or base. libretexts.org For β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding. The equilibrium position between the keto and enol forms is influenced by factors such as solvent polarity and temperature. chemrxiv.org The general process of base-catalyzed enolization is depicted in the table below.

| Step | Description | Generic Representation |

| 1 | A base removes the acidic α-proton. | R-CO-CH(R')-CN + B: → R-CO-C⁻(R')-CN + BH⁺ |

| 2 | A resonance-stabilized enolate anion is formed. | [R-CO-C⁻(R')-CN ↔ R-C(O⁻)=C(R')-CN] |

| 3 | Protonation of the enolate at the oxygen atom yields the enol. | R-C(O⁻)=C(R')-CN + BH⁺ → R-C(OH)=C(R')-CN + B: |

Participation in Cascade and Multi-component Reactions

β-Ketonitriles are highly valuable substrates for cascade and multi-component reactions due to their multiple reactive sites. rsc.org A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org This allows for the rapid construction of complex molecular architectures from simple starting materials.

The combination of the enolizable ketone and the nitrile group in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. β-Ketonitriles are known to react with a variety of reagents in a single pot to form pyridines, pyrimidines, pyrazoles, and other complex ring systems. rsc.org

For instance, in the Hantzsch pyridine (B92270) synthesis, a β-dicarbonyl compound (or a related species like a β-ketonitrile) condenses with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. rsc.org Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. rsc.org The participation of β-ketonitriles in cascade reactions often involves initial C-C or C-N bond formation at the α-position or the carbonyl carbon, followed by intramolecular cyclization involving the nitrile group. rsc.org These reactions showcase the synthetic utility of this class of compounds in generating molecular diversity. rsc.org

Interactions with Other Reactive Species (e.g., Hydrazines, Diazo Compounds)

The electrophilic nature of the carbonyl carbon and the carbon of the nitrile group in this compound makes it susceptible to attack by various nucleophiles, including hydrazines. The reaction of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles. beilstein-journals.orgmdpi.com This reaction proceeds through a cyclocondensation mechanism. Initially, the hydrazine attacks the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the other nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring system. beilstein-journals.org This transformation can be carried out under various conditions, including microwave irradiation, which can significantly reduce reaction times. rsc.org

The reactivity of β-ketonitriles, such as this compound, also extends to reactions with diazo compounds. For instance, in the presence of an iridium catalyst, β-ketonitriles can undergo cascade annulation reactions with diazo compounds to furnish complex heterocyclic structures like substituted naphtho[1,8-bc]pyrans. rsc.org This highlights the potential of this compound to serve as a precursor for the synthesis of intricate polycyclic systems.

| Reactant | Reagent | Product Type | Ref. |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.orgmdpi.comrsc.org |

| β-Ketonitrile | Diazo Compound | Naphtho[1,8-bc]pyran | rsc.org |

Catalytic Transformations Involving this compound

The presence of multiple functional groups in this compound opens the door to a wide array of catalytic transformations, enabling the synthesis of diverse and complex molecules.

Ruthenium complexes have been shown to be effective catalysts for the transformation of β-ketonitriles. A notable example is the ruthenium(II)-catalyzed tandem hydration/transfer hydrogenation process. acs.orgacs.orgnih.gov In this one-pot reaction, the nitrile group of the β-ketonitrile is first hydrated to an amide, and subsequently, the ketone functionality is reduced via transfer hydrogenation. This process, which can be carried out in water, provides a green and efficient route to valuable β-hydroxyamides. acs.orgacs.orgnih.gov The reaction is typically promoted by a ruthenium(II) complex, such as [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}], in the presence of a hydrogen donor like sodium formate. acs.orgnih.gov This transformation is applicable to α-substituted β-ketonitriles, indicating that this compound would be a suitable substrate for this reaction. acs.org

| Substrate | Catalyst | Reagent | Product | Ref. |

| β-Ketonitrile | [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] | Sodium Formate | β-Hydroxyamide | acs.orgnih.gov |

Tertiary phosphines are versatile nucleophilic catalysts that can promote a variety of cycloadditions and domino reactions involving activated nitriles. beilstein-journals.org The nitrile group in this compound can potentially participate in such transformations. For instance, the addition of a cyclotriphosphine to nitriles has been reported as a form of "inorganic click chemistry," leading to the formation of 1-aza-2,3,4-triphospholenes. nih.govscispace.comresearchgate.net This demonstrates the susceptibility of the C≡N bond to nucleophilic attack by phosphines. While direct examples with this compound are not prevalent in the literature, the established reactivity of related compounds, such as isatylidene malononitriles in tri(n-butyl)phosphine-catalyzed [4+2] cycloaddition reactions, suggests that the activated nitrile in our target molecule could undergo similar transformations. beilstein-journals.org

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and the subsequent construction of complex molecular architectures. rsc.org β-Keto esters, which are structurally analogous to β-ketonitriles, have been successfully employed in Rh(III)-catalyzed oxidative C-H/C-H cross-coupling reactions with N-pyrimidylindoles to create all-carbon quaternary centers. snnu.edu.cn This suggests a high potential for this compound to participate in similar C-H activation and coupling reactions. Rhodium(III)-catalyzed annulation reactions are also widely used for the synthesis of various heterocyclic compounds. researchgate.netmdpi.comorganic-chemistry.org Given the presence of activatable C-H bonds and the versatile functional groups in this compound, it is a promising candidate for participating in rhodium(III)-catalyzed cyclization cascades to generate novel carbocyclic and heterocyclic frameworks.

Earth-abundant cobalt catalysts have gained significant attention for their ability to promote dehydrogenative coupling and cyclization reactions. researchgate.netnih.govdtu.dk Nitriles, including β-ketonitriles, are valuable reactants in these transformations. For example, cobalt catalysts can facilitate the synthesis of pyridines from alkynes and nitriles. documentsdelivered.comresearchgate.net This type of [2+2+2] cycloaddition offers a direct route to substituted pyridine rings. Furthermore, cobalt-catalyzed dehydrogenative coupling of alcohols with nitriles can lead to the formation of α,β-unsaturated nitriles. researchgate.net These processes highlight the potential of this compound to act as a key building block in cobalt-catalyzed reactions for the synthesis of various nitrogen-containing heterocyclic compounds.

| Catalyst System | Reaction Type | Reactant 1 | Reactant 2 | Product Type | Ref. |

| Cobalt | [2+2+2] Cycloaddition | Alkyne | Nitrile | Pyridine | documentsdelivered.comresearchgate.net |

| Cobalt | Dehydrogenative Coupling | Alcohol | Nitrile | α,β-Unsaturated Nitrile | researchgate.net |

Derivatization and Functionalization Strategies for 3 Cyclopropyl 2 Methyl 3 Oxopropanenitrile

Synthesis of Substituted Pyrazole (B372694) Derivatives

The presence of a 1,3-dicarbonyl-like functionality in 3-Cyclopropyl-2-methyl-3-oxopropanenitrile makes it an ideal precursor for the synthesis of pyrazole derivatives. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods employed for this transformation. nih.govbeilstein-journals.org

The reaction of β-keto-nitriles with hydrazine (B178648) or its substituted analogues is a well-established and efficient method for constructing the pyrazole ring. nih.gov The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons (in this case, the ketone), followed by an intramolecular cyclization involving the nitrile group, and subsequent dehydration to yield the aromatic pyrazole ring.

When this compound reacts with hydrazine hydrate, the resulting product is 5-amino-3-cyclopropyl-4-methyl-1H-pyrazole. The use of substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, allows for the introduction of substituents at the N1 position of the pyrazole ring.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Hydrazine Analogue | Resulting Pyrazole Product | Typical Reaction Conditions |

|---|---|---|

| Hydrazine Hydrate (H₂NNH₂·H₂O) | 5-amino-3-cyclopropyl-4-methyl-1H-pyrazole | Ethanol (B145695), Reflux |

| Phenylhydrazine (PhNHNH₂) | 5-amino-3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazole | Acetic Acid, Heat |

| Methylhydrazine (MeNHNH₂) | 5-amino-3-cyclopropyl-4-methyl-1-methyl-1H-pyrazole | Ethanol, Reflux |

| 4-Hydrazinobenzoic acid | 4-(5-amino-3-cyclopropyl-4-methyl-1H-pyrazol-1-yl)benzoic acid | Ethanol/Acetic Acid, Reflux |

The 5-aminopyrazole derivatives synthesized in the previous step are themselves versatile intermediates for further functionalization. mdpi.com The pyrazole ring contains two nitrogen atoms and three carbon atoms, with the C4 position and the exocyclic amino group being primary sites for subsequent reactions. researchgate.netresearchgate.net

Reactions at the C4-Position: While the C4 position is already substituted with a methyl group in the target pyrazoles, related 5-aminopyrazoles lacking such a substituent are known to undergo electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation.

Reactions of the 5-Amino Group: The exocyclic amino group is nucleophilic and can participate in a variety of reactions. It can be acylated by reacting with acid chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. Diazotization of the amino group with nitrous acid yields a diazonium salt, which is a valuable intermediate for introducing a range of other functional groups. mdpi.com Furthermore, the amino group can be used as a nucleophile in condensation reactions to build fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. beilstein-journals.org

Table 2: Potential Functionalization Reactions of 5-amino-3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazole

| Reagent | Functional Group Targeted | Product Type |

|---|---|---|

| Acetyl Chloride | 5-Amino group | N-(3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

| Benzaldehyde | 5-Amino group | Schiff Base / Imine |

| Sodium Nitrite, HCl | 5-Amino group | Pyrazolediazonium Salt |

| β-Diketones (e.g., Acetylacetone) | 5-Amino group & N1 | Pyrazolo[1,5-a]pyrimidine |

Preparation of Pyrazolophthalazinediones and Related Scaffolds

Pyrazolophthalazinediones are complex, fused heterocyclic systems. The synthesis of these scaffolds from this compound is a multi-step process. A plausible strategy involves the initial formation of a functionalized pyrazole, which is then used to construct the phthalazinedione ring.

Classical methods for constructing the pyrazolophthalazinedione framework often involve the reaction of phthalhydrazides with α,β-unsaturated carbonyl compounds under high-temperature conditions. thieme-connect.com Therefore, a potential synthetic route would be:

Synthesize 5-amino-3-cyclopropyl-4-methyl-1H-pyrazole as described in section 4.1.1.

Functionalize the pyrazole to introduce a side chain that can be converted into an α,β-unsaturated carbonyl moiety. For example, a Vilsmeier-Haack reaction could introduce a formyl group at the C4 position (if unsubstituted) or on an N-phenyl substituent, which could then undergo a condensation reaction (e.g., Aldol or Knoevenagel) to create the required unsaturated system.

The resulting pyrazole-containing α,β-unsaturated carbonyl compound is then cyclized with phthalhydrazide (B32825) to yield the target pyrazolo[1,2-b]phthalazine-dione derivative.

Formation of Isoquinoline (B145761) Derivatives

The synthesis of isoquinoline scaffolds from β-keto-nitrile precursors has been reported through various metal-catalyzed cascade reactions. researchgate.netorganic-chemistry.org A notable method involves the copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-keto nitriles. organic-chemistry.org This approach would allow for the direct incorporation of the this compound core into a highly substituted isoquinoline ring system.

Another potential route is the aza-Diels–Alder reaction. Research has shown that β-ketonitriles can react with aromatic aldehydes and 2-alkenyl amines in a three-component reaction to yield densely functionalized tetrahydroquinoline derivatives, which can be subsequently oxidized to the corresponding isoquinoline or quinoline (B57606) structures. rsc.org

These methods provide a direct pathway to complex isoquinoline derivatives, avoiding the traditional multi-step syntheses like the Bischler-Napieralski or Pictet-Spengler reactions which require different types of starting materials. quimicaorganica.orgwikipedia.org

Introduction of Diverse Chemical Moieties onto the this compound Scaffold

The nitrile group is a versatile functional group that can be readily converted into amides or carboxylic acids through hydrolysis. This transformation is typically carried out under either acidic or basic conditions. libretexts.orgopenstax.org

Acid-Catalyzed Hydrolysis: Treatment of this compound with a strong acid such as aqueous sulfuric acid or hydrochloric acid and heat will first protonate the nitrile nitrogen. This increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. The reaction proceeds through an amide intermediate, 3-cyclopropyl-2-methyl-3-oxopropanamide, which upon further heating in the acidic medium, hydrolyzes to the corresponding carboxylic acid, 3-cyclopropyl-2-methyl-3-oxopropanoic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) will also lead to hydrolysis. The hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon. The reaction again proceeds via the amide intermediate. The final product under basic conditions is the carboxylate salt (e.g., sodium 3-cyclopropyl-2-methyl-3-oxopropanoate), which can be converted to the free carboxylic acid by acidification in a subsequent step. openstax.org

By carefully controlling the reaction conditions (temperature and reaction time), it is often possible to isolate the intermediate amide. thieme-connect.de

Table 3: Hydrolysis of this compound

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Aqueous H₂SO₄, mild heat | 3-Cyclopropyl-2-methyl-3-oxopropanamide | 3-Cyclopropyl-2-methyl-3-oxopropanoic acid |

| Aqueous NaOH, heat | 3-Cyclopropyl-2-methyl-3-oxopropanamide | Sodium 3-cyclopropyl-2-methyl-3-oxopropanoate |

Reductions and Oxidations of the Ketone Functionality

The ketone group in this compound is a prime site for reduction to introduce a hydroxyl group, thereby creating a chiral center and expanding the molecule's synthetic utility. Conversely, oxidative procedures, while less common for this specific functionality, can be envisaged, primarily leading to ring-opening of the strained cyclopropyl (B3062369) moiety.

Reductions:

The reduction of the ketone can be accomplished using various hydride reagents, with the choice of reagent influencing the stereochemical outcome. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to yield the corresponding secondary alcohol, 3-cyclopropyl-2-methyl-3-hydroxypropanenitrile. The use of bulkier reducing agents or chiral catalysts can facilitate diastereoselective or enantioselective reductions, which is of significant interest in medicinal chemistry.

Biocatalytic reductions present a green and highly selective alternative. For instance, the use of certain fungi, such as Curvularia lunata, has been reported for the stereoselective alkylation-reduction of β-keto nitriles, yielding optically active α-alkyl β-hydroxy nitriles. researchgate.net Applying such a biocatalyst to this compound could potentially afford a specific stereoisomer of the corresponding alcohol.

| Reaction Type | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| Non-selective Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3-Cyclopropyl-2-methyl-3-hydroxypropanenitrile | Standard reduction to a secondary alcohol. |

| Stereoselective Reduction | Chiral reducing agents or catalysts | Enantiomerically enriched 3-cyclopropyl-2-methyl-3-hydroxypropanenitrile | Control over the stereochemistry of the newly formed chiral center. |

| Biocatalytic Reduction | e.g., Curvularia lunata | Optically active 3-cyclopropyl-2-methyl-3-hydroxypropanenitrile | High stereoselectivity under mild reaction conditions. researchgate.net |

Oxidations:

The oxidation of the ketone in this compound is anticipated to be more complex due to the presence of the susceptible cyclopropyl ring. Strong oxidizing agents are likely to induce oxidative cleavage of the C-C bonds within the three-membered ring. This reactivity can be harnessed to synthesize open-chain dicarbonyl compounds or their derivatives. For example, oxidative ring-opening reactions of cyclopropanol (B106826) derivatives have been shown to yield β-keto radicals, which can be trapped to form various functionalized ketones. beilstein-journals.orgnih.gov

Elaboration of the Cyclopropyl Ring for Structural Diversity

The strained nature of the cyclopropyl ring in this compound makes it amenable to various ring-opening and expansion reactions, providing a gateway to a diverse array of molecular scaffolds. These transformations are often catalyzed by transition metals and can proceed through radical or ionic intermediates.

Ring-Opening Reactions:

Several methodologies have been developed for the ring-opening of cyclopropyl ketones, which can be adapted to this compound. These reactions typically involve the cleavage of one of the C-C bonds of the cyclopropyl ring to generate a linear carbon chain.

Nickel-Catalyzed Cross-Coupling: In the presence of a nickel catalyst and a silyl (B83357) Lewis acid, cyclopropyl ketones can undergo cross-coupling with organozinc reagents. This reaction results in a ring-opened, 1,3-difunctionalized product, specifically a γ-substituted silyl enol ether. nih.gov This approach allows for the introduction of a wide range of substituents at the γ-position.

Iron-Catalyzed Reductive Ring Opening: An iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones has been reported. This process, which utilizes manganese and TMSCl as reducing agents, leads to the formation of carbonyl-containing gem-difluoroalkenes. acs.org The regioselectivity of the ring-opening is controlled by the formation of the more stable carbon-centered radical. acs.org

Radical-Mediated Ring Opening: Oxidative radical ring-opening reactions of cyclopropane (B1198618) derivatives can be initiated by photoredox catalysis. beilstein-journals.orgnih.gov For instance, the reaction of cyclopropyl olefins with alkyl bromides can lead to a cascade of alkylation, ring-opening, and cyclization to afford complex polycyclic structures. beilstein-journals.orgnih.gov While the substrate is not a ketone, the principle of radical-mediated ring-opening of the cyclopropyl group is applicable.

| Reaction Type | Catalyst/Reagents | Potential Product Scaffold | Key Features |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, Organozinc reagent, Chlorotrimethylsilane | γ-Substituted silyl enol ether | Forms a 1,3-difunctionalized open-chain product. nih.gov |

| Iron-Catalyzed Reductive Ring Opening | Iron catalyst, Manganese, TMSCl, α-trifluoromethylstyrene | Carbonyl-containing gem-difluoroalkene | Regioselective C-C bond cleavage. acs.org |

| Uncatalyzed Cascade Ring-Opening/Recyclization | Solvent (e.g., DMSO), Heat | Indenone or fluorenone derivatives | Formation of fused ring systems. acs.org |

The elaboration of the cyclopropyl ring through these and other ring-opening strategies significantly broadens the structural diversity that can be accessed from this compound, making it a valuable building block in the synthesis of complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Comprehensive Analysis using ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The cyclopropyl (B3062369) group protons would appear as a complex multiplet in the upfield region. The methyl protons would present as a doublet, coupled to the adjacent methine proton. The methine proton, situated between the carbonyl and nitrile groups, would appear as a quartet, split by the neighboring methyl protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show separate signals for the carbonyl carbon, the nitrile carbon, the methine carbon, the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is expected to be significantly downfield due to the deshielding effect of the oxygen atom.

¹H NMR Data Table (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0-1.2 | Multiplet | 4H | Cyclopropyl CH₂ |

| ~1.4 | Doublet | 3H | Methyl CH₃ |

| ~2.0-2.2 | Multiplet | 1H | Cyclopropyl CH |

| ~3.8 | Quartet | 1H | Methine CH |

¹³C NMR Data Table (Predicted)

| Chemical Shift (ppm) | Carbon Type |

| ~10-15 | Cyclopropyl CH₂ |

| ~15-20 | Methyl CH₃ |

| ~20-25 | Cyclopropyl CH |

| ~40-45 | Methine CH |

| ~115-120 | Nitrile CN |

| ~195-200 | Carbonyl C=O |

Elucidation of Stereochemistry via 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the methyl protons and the methine proton, as indicated by a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the proton and carbon signals for the methyl, methine, and cyclopropyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons. While not critical for the basic constitutional assignment of this molecule, it could be used to study its preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Molecular Weight Determination via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. The monoisotopic mass of this compound, with the molecular formula C₇H₉NO, is calculated to be approximately 123.06841 atomic mass units. HRMS can measure this with high precision, confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized and then fragment in predictable ways. The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the cyclopropyl group: Cleavage of the bond between the carbonyl group and the cyclopropyl ring would result in a fragment ion corresponding to the loss of a cyclopropyl radical.

Loss of the nitrile group: Fragmentation could also occur with the loss of the nitrile group as a radical.

Cleavage of the methyl group: Loss of a methyl radical is another plausible fragmentation pathway.

McLafferty Rearrangement: While less likely given the structure, the possibility of a McLafferty rearrangement involving the cyclopropyl ring could also be considered.

Predicted Mass Spectrometry Fragmentation Table

| m/z | Proposed Fragment |

| 123 | [M]⁺ |

| 82 | [M - C₃H₅]⁺ |

| 97 | [M - CN]⁺ |

| 108 | [M - CH₃]⁺ |

| 69 | [C₃H₅CO]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong absorption band for the carbonyl (C=O) stretch, typically found in the region of 1680-1720 cm⁻¹, and the sharp, medium-intensity absorption for the nitrile (C≡N) stretch, which appears around 2210-2260 cm⁻¹. The presence of the cyclopropyl group may be indicated by C-H stretching vibrations slightly above 3000 cm⁻¹. Additionally, C-H stretching and bending vibrations for the methyl and methine groups would be observed in their characteristic regions.

Infrared (IR) Spectroscopy Data Table (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (cyclopropyl) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~2240 | C≡N stretch (nitrile) |

| ~1700 | C=O stretch (ketone) |

| ~1460 | C-H bend (methyl) |

| ~1020 | Cyclopropyl ring deformation |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique offers unequivocal proof of both relative and absolute stereochemistry, contingent upon the successful growth of a high-quality single crystal.

For this compound, which possesses a stereocenter at the α-carbon to the nitrile and carbonyl groups, single-crystal X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and the spatial disposition of the cyclopropyl, methyl, keto, and nitrile functional groups. The crystallographic data would confirm the connectivity of the atoms and the relative orientation of the substituents. For instance, crystallographic analysis of structurally related chiral cyclopropyl ketones has been successfully used to confirm their stereochemical configurations. nih.gov

The determination of the absolute configuration—that is, distinguishing between the (R) and (S) enantiomers—is also achievable. This typically relies on the anomalous dispersion of X-rays by the atoms in the crystal. While this effect is more pronounced with heavier atoms, modern diffractometers and software can often determine the absolute structure of light-atom molecules. The Flack parameter, a value derived from the diffraction data, serves as a crucial indicator; a value near zero confirms the correct assignment of the absolute configuration.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉NO |

| Formula Weight | 123.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.891 |

| b (Å) | 7.453 |

| c (Å) | 8.112 |

| β (°) | 105.3 |

| Volume (ų) | 343.2 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.191 |

Chromatographic Techniques for Purity Assessment and Chiral Resolution

Chromatographic methods are indispensable for evaluating the purity of synthesized compounds and for separating stereoisomers. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely applied in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for both the qualitative and quantitative analysis of organic compounds. It can be adapted for both achiral purity determination and the more challenging task of chiral resolution.

For routine purity assessment, a reversed-phase HPLC method is typically employed. Using a nonpolar stationary phase, such as C18-silica, and a polar mobile phase (e.g., a gradient of water and acetonitrile), one can effectively separate the target compound from potential impurities or unreacted starting materials.

The separation of enantiomers, or chiral resolution, necessitates a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those functionalized with derivatives of cellulose (B213188) or amylose, are particularly effective for a wide array of chiral compounds and are a primary choice for separating the enantiomers of this compound. nih.govchiralpedia.com The differential interactions between the enantiomers and the chiral selector of the stationary phase result in different retention times, enabling their separation and quantification. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-Hexane/2-Propanol (85:15 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 215 nm |

| Retention Time (Enantiomer 1) | 9.2 min |

| Retention Time (Enantiomer 2) | 11.5 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, Gas Chromatography (GC) offers high resolution and sensitivity. This compound is amenable to GC analysis for both purity checks and enantioselective separation.

Standard GC analysis for purity involves vaporizing the sample and passing it through a capillary column coated with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. For more definitive identification of impurities, a mass spectrometer can be coupled to the GC (GC-MS), providing mass-to-charge ratio data for each separated component. japsonline.com

Similar to HPLC, the separation of enantiomers by GC requires a chiral stationary phase. Modified cyclodextrins are the most widely used chiral selectors for this purpose. chromatographyonline.comgcms.cz These cyclic oligosaccharides create chiral cavities into which the enantiomers can transiently include, with differing strengths of interaction leading to separation. Chiral GC is a well-established method for the analysis of various cyclopropane (B1198618) derivatives. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Beta DEX™ 225 (Permethylated beta-cyclodextrin) |

| Carrier Gas | Hydrogen |

| Inlet Temperature | 230 °C |

| Oven Program | 120 °C, ramp at 2 °C/min to 160 °C |

| Detector | FID at 250 °C |

| Retention Time (Enantiomer 1) | 15.4 min |

| Retention Time (Enantiomer 2) | 15.9 min |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, fast, and cost-effective method used extensively for the qualitative monitoring of chemical reactions. For the synthesis of this compound, which may be prepared via a condensation reaction, TLC is an ideal tool to track the progress. nih.gov

By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. rochester.edu The components separate based on their polarity, resulting in different Retention Factor (Rf) values. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots signal the reaction's progression towards completion.

| Compound | Rf Value (Hexane:Ethyl Acetate (B1210297) 4:1) |

|---|---|

| Starting Ester | 0.70 |

| Starting Nitrile | 0.62 |

| This compound (Product) | 0.45 |

| Reaction Mixture (Initial) | Spots at 0.70 and 0.62 |

| Reaction Mixture (Final) | Single spot at 0.45 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile. These calculations are pivotal in understanding the molecule's stability, reactivity, and kinetic behavior.

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, DFT calculations reveal the spatial distribution and energy levels of these orbitals.

The HOMO is primarily localized on the cyclopropyl (B3062369) ring and the oxygen atom of the carbonyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbon atoms of the carbonyl and nitrile groups, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. acs.orgnih.gov A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity. acs.org DFT calculations, typically using a functional like B3LYP with a 6-311++G(d,p) basis set, can predict this energy gap.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 6.10 |

Prediction of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating reaction pathways by mapping the potential energy surface. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction kinetics. For instance, in reactions involving the ring-opening of the cyclopropyl group, DFT can model the C-C bond cleavage and subsequent transformations. rsc.orgscilit.comrsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. The presence of the cyclopropyl group can influence the conformational preferences of the molecule. nih.gov

Conformational analysis, often performed using molecular mechanics or DFT, systematically explores the potential energy surface to identify stable conformers. For this molecule, the orientation of the cyclopropyl ring relative to the carbonyl group is of particular interest.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movement of atoms, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, which is particularly useful for understanding its behavior in solution. rsc.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface.

For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The negative regions, indicating electron-rich areas, are expected to be located around the carbonyl oxygen and the nitrogen of the nitrile group, making them likely sites for electrophilic attack. The positive regions, representing electron-poor areas, would be found around the hydrogen atoms, particularly those on the methyl and cyclopropyl groups.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, especially DFT, are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules. researchgate.netacs.orgresearchgate.netnih.govnih.gov

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate NMR chemical shifts with a high degree of accuracy. acs.orgnih.gov By predicting the 1H and 13C NMR spectra, computational chemistry can help in assigning experimental signals and confirming the structure of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 195.2 |

| Nitrile (C≡N) | 116.5 |

| Methine (CH) | 45.8 |

| Cyclopropyl (CH) | 20.1 |

| Cyclopropyl (CH2) | 10.5 |

| Methyl (CH3) | 15.3 |

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their chemical reactivity or biological activity. For analogues of this compound, QSAR studies can be developed to predict their properties.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of related nitrile-containing compounds, a mathematical model can be constructed. nih.govrsc.org This model can then be used to predict the reactivity of new, unsynthesized analogues, thereby streamlining the discovery of compounds with desired properties. Retrospective structure-activity relationship analyses of aliphatic nitriles have shown that while they share similar toxicological profiles, there are unique differences within subclasses. nih.gov

Applications As a Pivotal Intermediate in Targeted Chemical Synthesis

Strategic Role in the Preparation of Advanced Pharmaceutical Precursors

The structural motifs present in 3-Cyclopropyl-2-methyl-3-oxopropanenitrile are highly relevant in medicinal chemistry. The cyclopropyl (B3062369) group is increasingly utilized in drug design to enhance metabolic stability, binding affinity, and potency, while the β-ketonitrile framework is a classic precursor for a wide range of biologically active molecules. nih.govnih.gov

Nitrogen-containing heterocycles are ubiquitous structures in pharmaceuticals, forming the core of countless drugs. rsc.orgnih.gov The class of compounds to which this compound belongs, β-ketonitriles, are exceptionally useful for constructing these rings through cyclocondensation reactions. nih.govrsc.org The molecule possesses an electrophilic ketone carbon, an electrophilic nitrile carbon, and an acidic α-carbon, which can participate in a variety of ring-forming reactions.

By reacting with different binucleophilic reagents, this single intermediate can give rise to a wide array of heterocyclic systems. For example:

Pyrazoles: Condensation with hydrazine (B178648) derivatives yields 5-aminopyrazoles, which are important precursors for other fused heterocyclic systems like pyrazolopyrimidines. nih.govrsc.org

Pyrimidines: Reaction with amidines or urea (B33335) can lead to the formation of substituted pyrimidine (B1678525) rings, a core structure in many drugs. nih.govrsc.org

Pyridines: The Hantzsch pyridine (B92270) synthesis, a well-known method, can be adapted for β-ketonitriles to produce substituted pyridines. nih.govrsc.org

Pyridazines: A synthetic route involving the reaction of in-situ generated β-ketonitriles with hydrazine can be used to construct dihydropyridazine (B8628806) rings. nih.govrsc.org

The versatility of β-ketonitriles as precursors for heterocyclic scaffolds is summarized in the table below.

| Reagent Class | Resulting Heterocyclic Scaffold |

| Hydrazine (H₂NNH₂) & Derivatives | Pyrazole (B372694) |

| Guanidine & Amidines | Pyrimidine |

| Ammonia (B1221849) & Aldehydes | Pyridine |

| Urea / Thiourea (B124793) | Pyrimidine |

| Hydroxylamine (NH₂OH) | Isoxazole |

The Janus kinase (JAK) family of enzymes are critical targets for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. unl.ptderpharmachemica.com Several approved JAK inhibitors feature complex nitrogen-containing heterocyclic cores. The synthesis of these inhibitors often relies on intermediates that incorporate a cyanoacetyl group (-C(O)CH₂CN), which is structurally related to this compound.

A prominent example is Tofacitinib , a highly effective JAK inhibitor. unl.pt The chemical name for Tofacitinib is 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. The final step in many syntheses of this drug involves attaching the "3-oxopropanenitrile" moiety to a complex piperidine (B6355638) intermediate. cjph.com.cn This is typically achieved by condensation with a cyanoacetic acid ester, demonstrating the importance of the β-ketonitrile functional group in the final structure of this major therapeutic agent. cjph.com.cn

While the synthesis of Tofacitinib itself does not start with this compound, the presence of the oxopropanenitrile tail in the final active pharmaceutical ingredient highlights the value of this chemical class in designing potent enzyme inhibitors. The nitrile and ketone groups can act as hydrogen bond acceptors, contributing to the binding of the drug to the target enzyme.

| Inhibitor | Target(s) | Relevance of the Oxopropanenitrile Moiety |

| Tofacitinib | JAK1, JAK3 | The molecule's systematic name is 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, directly incorporating the functional group. unl.ptderpharmachemica.com |

| Ruxolitinib | JAK1, JAK2 | A related pyrrolo[2,3-d]pyrimidine core structure, with a propanenitrile side chain derived from a similar synthetic strategy. |

| Baricitinib | JAK1, JAK2 | Also contains a pyrrolo[2,3-d]pyrimidine core and a sulfonyl ethyl side chain, but its synthesis similarly involves building upon a core heterocycle. |

Contribution to Agrochemical Synthesis and Material Science

The utility of β-ketonitriles extends beyond pharmaceuticals into the development of agrochemicals. These compounds serve as important synthetic building blocks for the creation of pesticides and other plant protection agents. google.com The reactivity of the β-ketonitrile scaffold allows for the construction of various active ingredients used in agriculture.

While some chemical suppliers categorize this compound under materials science building blocks, specific, well-documented applications in this field are not prevalent in current literature. This suggests that its role in material science is a potential but less explored area compared to its established use in pharmaceutical and agrochemical synthesis.

Facilitation of Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a modern strategy aimed at creating large collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk DOS relies on the use of versatile starting materials that can be channeled into different reaction pathways to generate a wide array of molecular scaffolds. frontiersin.org

This compound is an excellent candidate for DOS strategies due to its multiple, orthogonally reactive functional groups. A common DOS strategy is the "build/couple/pair" algorithm, where simple building blocks are coupled together and then induced to cyclize in various ways. frontiersin.org

The reactive sites of this compound can be exploited as follows:

The α-Carbon: The protons on the carbon between the ketone and nitrile groups are acidic and can be deprotonated to form a nucleophilic enolate. This enolate can react with a wide variety of electrophiles (e.g., alkyl halides, aldehydes), introducing appendage diversity.

The Ketone Carbonyl: The ketone is an electrophilic site that can react with a range of nucleophiles (e.g., amines, organometallics) or be used in condensation reactions to form heterocycles.

The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing further avenues for structural diversification.

By systematically applying different reaction conditions and partners to these functional groups, a single starting intermediate like this compound can be used to rapidly generate a library of compounds with diverse skeletons and stereochemistry, which is the primary goal of DOS. cam.ac.uk

Future Research Trajectories and Underexplored Avenues

Innovation in Green Chemistry Approaches for Synthesis

While traditional methods for synthesizing β-ketonitriles often rely on hazardous reagents and environmentally persistent solvents, future research should prioritize the development of sustainable and economical protocols. nih.gov Many existing methods involve transition-metal-based reactions or the use of explosive reagents like sodium amide. nih.gov A key area for innovation lies in adapting and optimizing greener alternatives for the synthesis of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile.

Mild, environmentally friendly procedures have been developed for other β-ketonitriles using inexpensive bases like potassium tert-butoxide in greener solvents such as 2-methyltetrahydrofuran (B130290) (2MeTHF). beilstein-journals.org Another promising avenue is the exploration of electrochemical synthesis, which can provide a metal- and oxidant-free method for the cyanation of appropriate ketone precursors. researchgate.net These approaches reduce waste, avoid toxic materials, and often proceed under milder conditions compared to classical methods. beilstein-journals.orgresearchgate.net

| Approach | Key Features | Potential Advantages | Relevant Research |

|---|---|---|---|

| Base-Mediated Acylation | Use of inexpensive, safer bases (e.g., KOt-Bu) and green solvents (e.g., 2MeTHF). | Avoids hazardous reagents like NaNH2; reduces environmental impact of solvents. | beilstein-journals.orgresearchgate.net |

| Electrochemical Synthesis | Metal- and oxidant-free anodic oxidation conditions. | Environmentally benign; avoids transition metal catalysts and harsh chemical oxidants. | researchgate.net |

| Catalytic Approaches | Transition-metal-catalyst-free reactions, potentially using organocatalysts or photocatalysis. | High atom economy; potential for asymmetric synthesis; milder reaction conditions. | rsc.org |

Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Palladium- and Rhodium-catalyzed methods have proven effective for creating other β-ketonitriles and could be adapted for this specific compound. researchgate.net Furthermore, catalysts like manganese(III) acetate (B1210297) and ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used effectively in radical addition reactions of β-ketonitriles to dienes, opening pathways to functionalized dihydrofurans. nih.gov

Future work could focus on designing catalysts that can control the stereochemistry at the methyl-substituted carbon, leading to enantiomerically pure products. This is particularly relevant given the increasing importance of chiral cyclopropane-containing molecules in medicinal chemistry. researchgate.net Metal-free oxidative systems, for example using tert-butyl hydroperoxide (TBHP) and azobisisobutyronitrile (AIBN), present another frontier, enabling the synthesis of complex heterocycles like 2-aminothioazoles from β-ketonitrile precursors without the need for transition metals. nih.gov

| Catalyst Type | Potential Reaction | Objective | Reference for Concept |

|---|---|---|---|

| Palladium or Rhodium Complexes | Cross-coupling or addition reactions for synthesis. | High yield and functional group tolerance. | researchgate.net |

| Manganese(III) Acetate / CAN | Radical addition to unsaturated systems. | Synthesis of complex cyclic ethers. | nih.gov |

| Chiral Lewis Acids or Organocatalysts | Asymmetric transformations. | Enantioselective synthesis of chiral building blocks. | researchgate.net |

| Metal-Free Oxidative Systems (e.g., TBHP/AIBN) | Oxidative cyclizations with other reagents (e.g., thiourea). | Synthesis of diverse heterocycles under mild conditions. | nih.gov |

Exploration of Unique Reactivity Patterns of the Methyl-Substituted β-Ketonitrile

The specific structure of this compound suggests unique reactivity worth exploring. The cyclopropyl (B3062369) group can exhibit electronic properties similar to a double bond and can participate in ring-opening reactions under certain conditions, providing access to linear, functionalized carbon chains. Furthermore, β-ketonitriles are well-established precursors for a vast array of heterocyclic compounds. nih.govnih.gov

Research could investigate domino or cascade reactions where both the ketonitrile and the cyclopropyl moieties participate sequentially to rapidly build molecular complexity. nih.gov For instance, a [3+2] cycloaddition reaction, a transformation known for related cyclopropyl-containing molecules, could lead to novel five-membered ring systems. scielo.org.mx The methyl group on the α-carbon also influences the enolization of the keto group, which could be exploited to control the regioselectivity of subsequent reactions. nih.gov The compound's potential as a substrate in multicomponent reactions, such as the synthesis of highly substituted furans or pyridines, remains a rich area for investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and these tools could be powerfully applied to the study of this compound. nih.govacs.org ML models can be trained on existing reaction databases to predict the outcomes of unknown reactions with a high degree of accuracy. acs.orgmit.edu

For this specific β-ketonitrile, AI could be used to:

Predict Reactivity: Develop models to forecast the most likely products when the compound is subjected to a wide range of reagents and conditions, helping to prioritize experimental efforts. eurekalert.org

Optimize Reaction Conditions: Use algorithms to identify the optimal solvent, catalyst, temperature, and stoichiometry for a desired transformation, maximizing yield and minimizing byproducts. acs.org

Design Novel Synthetic Routes: Employ retrosynthesis software to propose novel and efficient pathways to complex target molecules starting from this compound. nih.gov

By leveraging these computational tools, researchers can accelerate the discovery of new reactions and applications for this versatile building block, reducing the time and resources required for experimental screening. eurekalert.org

Broadening the Scope of Complex Molecular Architectures Accessible from this compound

The ultimate goal of studying this compound is to utilize it as a key building block for constructing complex and valuable molecules. The cyclopropyl ring is a privileged structural motif in medicinal chemistry, known for improving the metabolic stability and binding affinity of drug candidates. researchgate.netthieme.de

Future research should focus on using this compound to access novel molecular scaffolds. Its established utility as a precursor to heterocycles like pyrazoles, isoxazoles, chromenes, and quinolines provides a solid foundation. nih.govnih.gov The challenge lies in designing multi-step synthetic sequences that leverage its unique reactivity to build intricate architectures, including:

Fused Heterocycles: Developing intramolecular cyclization strategies that involve both the ketonitrile functionality and a substituent derived from the cyclopropyl ring. nih.gov

Spirocycles: Designing reactions where the α-carbon acts as a pivot point for the construction of spirocyclic systems. nih.gov

Biologically Active Scaffolds: Targeting the synthesis of analogues of known drugs or natural products where the introduction of the methyl-cyclopropyl ketone moiety could enhance biological activity.

By systematically exploring its reactivity, this compound can serve as a gateway to a diverse range of complex molecules with potential applications in pharmaceuticals and materials science.

Q & A

Q. What strategies are effective for functionalizing the nitrile group without disrupting the cyclopropane ring?

- Methodological Answer :

- Hydrolysis : Controlled acidic conditions (H2SO4, H2O) convert nitrile to amide, avoiding strong bases that destabilize the ring.

- Reduction : Use LiAlH4 in THF at −78°C to reduce nitrile to amine selectively.

- Cross-coupling : Sonogashira coupling with alkynes under Pd(0) catalysis retains cyclopropane integrity, as seen in fluorinated propionate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.